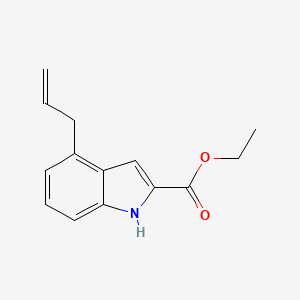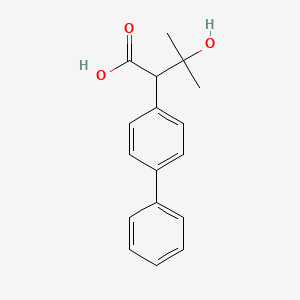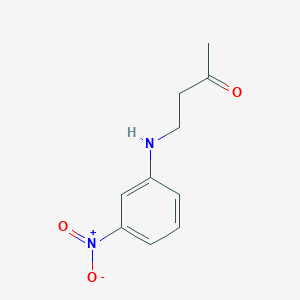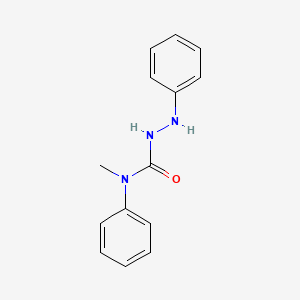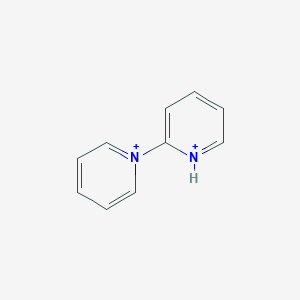
1,2'-Bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2’-Bipyridin-1-ium is a heteroaromatic compound consisting of two pyridine rings connected by a single bond. This compound is part of the bipyridine family, which is known for its extensive applications in various fields, including coordination chemistry, catalysis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,2’-Bipyridin-1-ium can be synthesized through several methods, including:
Homo-coupling of pyridine derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst, such as palladium or copper.
N-Alkylation: This method involves the direct alkylation of bipyridine using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,2’-Bipyridin-1-ium typically involves large-scale coupling reactions using metal catalysts. The process is optimized to achieve high yields and purity, often involving multiple purification steps .
化学反応の分析
1,2’-Bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert 1,2’-Bipyridin-1-ium to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include bipyridinium salts, dihydro derivatives, and substituted bipyridines .
科学的研究の応用
1,2’-Bipyridin-1-ium has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,2’-Bipyridin-1-ium involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects . The pathways involved in these interactions often include redox reactions and electron transfer processes .
類似化合物との比較
1,2’-Bipyridin-1-ium can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds share a similar bipyridine scaffold, they differ in the position of the nitrogen atoms and their chemical properties . For example:
2,2’-Bipyridine: Known for its strong coordination with metal ions and its use in catalysis.
4,4’-Bipyridine: Used in the development of electrochromic devices and redox flow batteries.
The uniqueness of 1,2’-Bipyridin-1-ium lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications .
特性
CAS番号 |
83960-89-8 |
|---|---|
分子式 |
C10H10N2+2 |
分子量 |
158.20 g/mol |
IUPAC名 |
1-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h1-9H/q+1/p+1 |
InChIキー |
KMSFGOSNSYQVGL-UHFFFAOYSA-O |
正規SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=[NH+]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
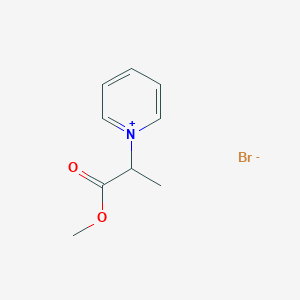
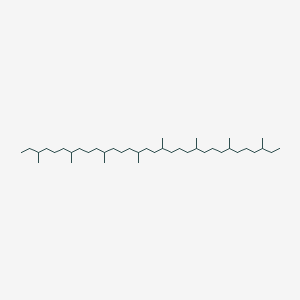

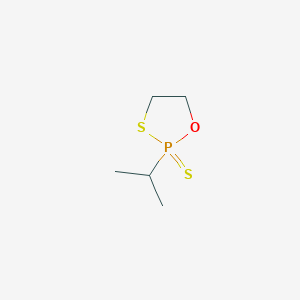
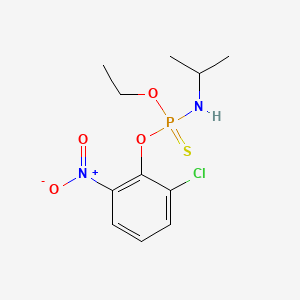
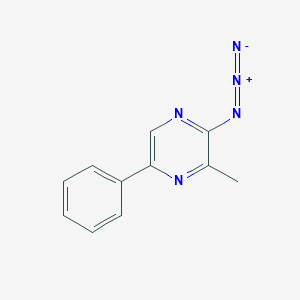
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
